
4,4'-(5-Methylhexane-2,2-diyl)diphenol
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Description
4,4'-(5-Methylhexane-2,2-diyl)diphenol is a bisphenol derivative characterized by a central 5-methylhexane backbone linking two phenolic rings. This modification may influence its physical-chemical properties, industrial applications, and biological interactions compared to well-studied bisphenols like BPA, bisphenol S (BPS), and bisphenol AF (BPAF) .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Bisphenols share a common diphenol structure but differ in their central bridging groups:
- BPA : Propane-2,2-diyl bridge (C3) .
- BPS : Sulfonyl group (SO₂) .
- BPAF : Hexafluoroisopropylidene group (C3 with fluorine substituents) .
- 4,4'-(5-Methylhexane-2,2-diyl)diphenol: A longer, branched C6 alkyl chain.
Key Differences :
- Molecular Weight : Higher than BPA (228.29 g/mol) due to the longer alkyl group; estimated ~270–300 g/mol (exact data unavailable in evidence) .
Table 1: Comparative Properties of Bisphenols
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Central Group |
---|---|---|---|---|
BPA (4,4'-(propane-2,2-diyl)diphenol) | 80-05-7 | C₁₅H₁₆O₂ | 228.29 | Propane-2,2-diyl |
BPS (4,4'-sulfonyldiphenol) | 80-09-1 | C₁₂H₁₀O₄S | 250.27 | Sulfonyl |
BPAF (4,4'-hexafluoroisopropylidene diphenol) | 1478-61-1 | C₁₅H₁₀F₆O₂ | 336.23 | Hexafluoroisopropylidene |
This compound | N/A | C₁₉H₂₄O₂* | ~270–300* | 5-Methylhexane-2,2-diyl |
*Estimated based on structural analogy .
Toxicity and Regulatory Status
- BPA : Classified as an endocrine disruptor with estrogenic activity; restricted in baby bottles and food contact materials in the EU and other regions .
- This compound: Unknown toxicity profile.
Table 2: Toxicity and Regulatory Highlights
Properties
CAS No. |
90859-45-3 |
---|---|
Molecular Formula |
C19H24O2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
4-[2-(4-hydroxyphenyl)-5-methylhexan-2-yl]phenol |
InChI |
InChI=1S/C19H24O2/c1-14(2)12-13-19(3,15-4-8-17(20)9-5-15)16-6-10-18(21)11-7-16/h4-11,14,20-21H,12-13H2,1-3H3 |
InChI Key |
AILHFXWIRQYDCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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